Chlorpheniramine Nitrile
Description
Contextualization within Pharmaceutical Chemistry Research
In the landscape of pharmaceutical chemistry, the study of compounds like Chlorpheniramine (B86927) Nitrile is fundamental to understanding the synthesis pathways and the purity profile of active pharmaceutical ingredients (APIs). Research in this area focuses on developing efficient and scalable synthetic routes while minimizing the formation of impurities. The presence of the nitrile group and the chiral center in Chlorpheniramine Nitrile makes it a molecule of interest for synthetic and analytical chemists alike.
Significance as a Precursor and Synthetic Intermediate in Drug Synthesis
This compound is a direct precursor in one of the common synthetic routes to chlorpheniramine. The synthesis typically involves the alkylation of 4-chlorophenyl(2-pyridyl)acetonitrile with 2-dimethylaminoethylchloride in the presence of a strong base like sodium amide. This reaction yields γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine, which is essentially this compound. wikipedia.org Subsequent hydrolysis and decarboxylation of the nitrile group lead to the formation of chlorpheniramine. wikipedia.org
The efficiency of this synthetic step and the purity of the resulting this compound directly impact the yield and quality of the final chlorpheniramine API. Researchers have explored various reaction conditions and purification methods to optimize this process. For instance, a patented method describes the reaction of chlorobenzonitrile with 2-halopyridine to produce 2-(4-chlorphenyl)-2-(pyridine-2-yl)acetonitrile, which is then converted to its hydrochloride salt for easier purification before proceeding to the next synthetic step. google.com
Role and Implications as a Pharmaceutical Impurity
During the synthesis of chlorpheniramine, incomplete hydrolysis of this compound can lead to its presence as an impurity in the final drug substance. clearsynth.com Regulatory bodies such as the European Pharmacopoeia (EP) list this compound as "Chlorphenamine Impurity D". lgcstandards.comanexib.com Its presence must be carefully controlled to ensure the safety and efficacy of the final medicinal product.
The structural similarity between this compound and the active molecule, chlorpheniramine, necessitates the use of highly specific analytical methods for its detection and quantification. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. Research efforts focus on developing and validating robust analytical methods capable of separating and quantifying this compound from chlorpheniramine and other related impurities. clearsynth.comunair.ac.id The availability of certified reference materials for this compound is crucial for these analytical applications, including method development, validation, and quality control. sigmaaldrich.comaxios-research.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(dimethylamino)-2-pyridin-2-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3/c1-21(2)12-10-17(13-19,16-5-3-4-11-20-16)14-6-8-15(18)9-7-14/h3-9,11H,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFSLFHFPQWKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984225 | |
| Record name | 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65676-21-3 | |
| Record name | α-(4-Chlorophenyl)-α-[2-(dimethylamino)ethyl]-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65676-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065676213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(4-chlorophenyl)-α-[2-(dimethylamino)ethyl]pyridine-2-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.864 | |
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| Record name | 2-(4-CHLOROPHENYL)-4-(DIMETHYLAMINO)-2-(PYRIDIN-2-YL)BUTANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92618CMY2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations of Chlorpheniramine Nitrile
Strategies for Chlorpheniramine (B86927) Nitrile Synthesis
The synthesis of chlorpheniramine nitrile is a multi-step process that relies on carefully controlled reactions to build the complex molecular structure. Key strategies involve the formation of precursor compounds through alkylation and the use of strong bases to facilitate these reactions.
Alkylation Reactions in Precursor Compound Formation
A pivotal step in the synthesis of chlorpheniramine and its nitrile precursor is the alkylation of a diarylacetonitrile derivative. One common method begins with the reaction of 4-chlorophenylacetonitrile and 2-chloropyridine (B119429) in the presence of a strong base like sodium amide to form 4-chlorophenyl(2-pyridyl)acetonitrile. wikipedia.org This intermediate is then further alkylated with 2-dimethylaminoethylchloride, again using sodium amide, to yield γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine, which is this compound. wikipedia.org
Another synthetic approach involves the alkylation of pyridine (B92270) with 4-chlorobenzylacetonitrile to produce 2-(4-chlorobenzyl)pyridine. wikipedia.org Subsequent alkylation of this intermediate with 2-dimethylaminoethylchloride in the presence of sodium amide also leads to the formation of chlorpheniramine. wikipedia.org The "borrowing hydrogen" methodology, a concept in which alcohols are used as alkylating agents, has also been applied in the synthesis of chlorpheniramine, showcasing the versatility of alkylation reactions in this context. researchgate.netacs.org
| Reactants | Reagents | Product |
| 4-chlorophenylacetonitrile, 2-chloropyridine | Sodium amide | 4-chlorophenyl(2-pyridyl)acetonitrile |
| 4-chlorophenyl(2-pyridyl)acetonitrile, 2-dimethylaminoethylchloride | Sodium amide | γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine (this compound) |
| Pyridine, 4-chlorophenylacetonitrile | 2-(4-chlorobenzyl)pyridine | |
| 2-(4-chlorobenzyl)pyridine, 2-dimethylaminoethylchloride | Sodium amide | Chlorpheniramine |
Utilization of Alkali Metal Amides in Synthesis Pathways
Alkali metal amides, particularly sodium amide (NaNH₂), are crucial reagents in the synthesis of this compound. wikipedia.orggoogle.com They function as strong bases, facilitating the deprotonation of acidic C-H bonds, which is essential for the alkylation steps. For instance, sodium amide is used to deprotonate 4-chlorophenylacetonitrile, creating a carbanion that then acts as a nucleophile, attacking 2-chloropyridine. wikipedia.orgpatsnap.com
The use of sodium amide is also integral in the subsequent alkylation with 2-dimethylaminoethylchloride. wikipedia.org The reaction conditions, including the choice of solvent and temperature, are critical for the successful use of these powerful bases. In some procedures, sodium amide is added to a mixture of p-chlorobenzeneacetonitrile and 2-chloropyridine in toluene (B28343) at a controlled temperature. patsnap.com Similarly, the synthesis of the intermediate 2-(4-chlorphenyl)-2-(pyridin-2-yl)acetonitrile can be achieved by reacting p-chlorobenzeneacetonitrile with 2-bromopyridine (B144113) in the presence of sodium amide. google.com
| Reactant 1 | Reactant 2 | Alkali Metal Amide | Product |
| p-chlorobenzonitrile | 2-halopyridine | Sodium amide | 2-(4-chlorphenyl)-2-(pyridine-2-yl)acetonitrile |
| 4-chlorophenylacetonitrile | 2-chloropyridine | Sodium amide | Intermediate 1 |
| Intermediate 1 | 2-dimethylaminochloroethane | Sodium amide | Intermediate 2 (this compound) |
Purification Techniques for Synthetic Intermediates
Another approach to purification involves extraction to remove process impurities. google.com After the synthesis of the intermediate, it can be converted into a salt to facilitate its entry into an aqueous phase, allowing for the removal of organic impurities through extraction. google.com The purified intermediate can then be liberated for the next reaction step. The use of activated carbon is also a common method for removing colored impurities and other byproducts from the reaction mixture. google.com
| Intermediate | Purification Method |
| 2-(4-chlorphenyl)-2-(pyridine-2-yl)acetonitrile | Precipitation as hydrochloride salt, followed by slurrying with an organic solvent. google.com |
| This compound Intermediate | Salification and extraction to remove impurities. google.com |
| Chlorpheniramine | Treatment with activated carbon and filtration. google.com |
Conversion Pathways from this compound to Related Compounds
Once synthesized, this compound can be converted into other valuable compounds, most notably chlorpheniramine itself, through decyanation. It can also undergo hydrolysis to form the corresponding carboxylic acid derivative.
Decyanation Reactions and Mechanistic Investigations
The removal of the nitrile group, or decyanation, is a critical step in converting this compound to chlorpheniramine. A common method for this transformation is alkali fusion, which involves heating the nitrile with a strong base like sodium hydroxide (B78521) or potassium hydroxide at high temperatures (100°-200°C). google.com This process offers high yields and a simple work-up procedure. google.com For example, heating this compound with potassium hydroxide pellets to 150°C results in the formation of chlorpheniramine. google.com
Mechanistically, decyanation can proceed through radical pathways. researchgate.net Recent advancements have explored photoredox-catalyzed decyanative radical cross-coupling reactions of aromatic nitriles. researchgate.net In these reactions, the nitrile undergoes a one-electron reduction to form a radical anion intermediate, which then participates in radical-radical coupling followed by elimination of the cyanide group to yield the aromatized product. researchgate.net Nickel-catalyzed reductive decyanation using ethanol (B145695) as a reductant has also been developed, where ethanol serves as a hydride donor via β-hydride elimination. rsc.org
| Starting Material | Reaction Condition | Product |
| This compound | Alkali fusion with NaOH or KOH (100°-200°C) | Chlorpheniramine google.com |
| Aromatic Nitriles | Photoredox catalysis | Decyanated aromatic compounds researchgate.net |
| Aromatic Nitriles | Nickel-catalyzed reduction with ethanol | Reductively decyanated products rsc.org |
Hydrolytic Transformations to Carboxylic Acid Derivatives
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemguide.co.uk This reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com In acidic hydrolysis, the nitrile is protonated, which increases its electrophilicity and allows for nucleophilic attack by water. libretexts.orgpressbooks.pub The resulting protonated amide is then further hydrolyzed to the carboxylic acid. libretexts.org For example, heating a nitrile with a dilute acid like hydrochloric acid yields the corresponding carboxylic acid. chemguide.co.uklibretexts.org
In basic hydrolysis, a hydroxide ion directly attacks the carbon-nitrogen triple bond. libretexts.org The reaction of a nitrile with an alkali like sodium hydroxide solution, followed by acidification, also produces a carboxylic acid. chemguide.co.uklibretexts.org The initial product of alkaline hydrolysis is the carboxylate salt, which must be acidified with a strong acid to yield the free carboxylic acid. chemguide.co.uklibretexts.org
| Starting Material | Reagents | Intermediate | Final Product |
| Nitrile | Dilute acid (e.g., HCl), heat | Amide | Carboxylic Acid libretexts.orgchemguide.co.uk |
| Nitrile | Alkali (e.g., NaOH), heat, then strong acid | Carboxylate Salt | Carboxylic Acid chemguide.co.uklibretexts.org |
Reductive Transformations to Amines
The conversion of the nitrile group in this compound to a primary amine is a pivotal reductive transformation, yielding the corresponding diamine derivative. This reduction can be accomplished through several established methods in organic synthesis, each with its own set of reagents and conditions.
One of the most common and effective methods for the reduction of nitriles to primary amines is the use of strong hydride donors. umich.edu Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this purpose. chemguide.co.uk The reaction typically proceeds by treating the nitrile with LiAlH₄ in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, followed by an acidic workup to protonate the resulting amine. chemguide.co.uk
Catalytic hydrogenation represents another robust strategy for this transformation. chemguide.co.uk This method involves the use of hydrogen gas in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include palladium, platinum, and Raney nickel. umich.educhemguide.co.uk The reaction conditions, such as temperature and pressure, can be adjusted depending on the specific catalyst and substrate. chemguide.co.uk For instance, the reduction of nitriles can be achieved using Raney nickel as a catalyst with potassium borohydride (B1222165) in ethanol under mild conditions. umich.edu
A milder alternative for this reduction involves the use of samarium(II) iodide (SmI₂) in the presence of a proton source like water and a Lewis base such as triethylamine. organic-chemistry.org This single-electron transfer (SET) method is known for its excellent functional group tolerance, making it a valuable tool in complex molecule synthesis. organic-chemistry.org
| Reductive Method | Reagent(s) | Typical Conditions | Product |
| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether solvent, followed by acid workup chemguide.co.uk | Primary amine |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Raney Ni) | Raised temperature and pressure chemguide.co.uk | Primary amine |
| Single-Electron Transfer | Samarium(II) iodide (SmI₂), H₂O, Et₃N | THF solvent organic-chemistry.org | Primary amine |
Derivatization Strategies for Advanced Synthesis
The structural framework of this compound offers multiple sites for derivatization, enabling the synthesis of a diverse range of advanced analogs for various research applications. These strategies can target the aromatic rings, the nitrile group, or the dimethylamino moiety.
Advanced synthetic strategies may involve transition-metal-catalyzed cross-coupling reactions to modify the aromatic rings. For instance, the chlorophenyl moiety can undergo reactions like Suzuki, Stille, or Buchwald-Hartwig amination to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. The pyridine ring can also be functionalized using similar C-H activation and cross-coupling methodologies, which have become powerful tools for the late-stage functionalization of complex molecules. rsc.org
Furthermore, the nitrile group itself can serve as a precursor for other functional groups beyond amines. For example, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can react with organometallic reagents to form ketones. These transformations significantly expand the synthetic utility of this compound. rug.nl
Reaction Chemistry of the Nitrile Functional Group in this compound
The nitrile group is a versatile functional group that imparts specific reactivity to the this compound molecule. Its electronic properties and ability to undergo various transformations are central to the chemical behavior of the compound.
Oxidative Transformations and Corresponding Reagents
While the reduction of nitriles is a common transformation, their oxidation is less frequently employed in standard organic synthesis. However, under specific conditions, the nitrogen atom of the nitrile can be oxidized. It is important to note that direct oxidation of the nitrile group to other functionalities is not a standard or high-yielding transformation. In some contexts, the term "oxidative transformation" might refer to reactions where the nitrile group facilitates oxidation at another part of the molecule or is itself formed through an oxidative process, such as the oxidation of a primary azide (B81097) in the presence of an appropriate catalyst. researchgate.net
Reductive Transformations and Corresponding Reagents
As previously discussed in the context of amine synthesis (Section 2.2.3), the nitrile group readily undergoes reduction. The primary product of this reduction is a primary amine, which is a fundamental transformation in the synthesis of many biologically active compounds.
The choice of reducing agent can be critical and depends on the desired chemoselectivity and the presence of other functional groups in the molecule.
| Reducing Agent | Description | Typical Product |
| Lithium Aluminum Hydride (LiAlH₄) | A strong, non-selective hydride reagent. chemguide.co.uk | Primary Amine |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | A versatile method often requiring elevated pressure and temperature. umich.educhemguide.co.uk | Primary Amine |
| Samarium(II) Iodide (SmI₂)-H₂O | A mild, single-electron transfer reagent with good functional group tolerance. organic-chemistry.org | Primary Amine |
| DIBAL-H (Diisobutylaluminium hydride) | Can partially reduce nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup. | Aldehyde (via imine intermediate) |
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Moieties
This compound contains two aromatic rings: a para-substituted chlorophenyl ring and a pyridine ring. Both are susceptible to substitution reactions, but their reactivity and regioselectivity are governed by the existing substituents.
Electrophilic Aromatic Substitution (EAS): The general mechanism of EAS involves the attack of an electrophile by the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Chlorophenyl Ring: The chlorine atom is an ortho-, para-directing group due to its lone pairs, but it is also deactivating due to its inductive electron-withdrawing effect. The other substituent on this ring is an alkyl group, which is weakly activating and also ortho-, para-directing. Given that the para position is already occupied by chlorine, electrophilic attack would be directed to the positions ortho to the chlorine and the alkyl chain.
Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. sinica.edu.tw The substitution pattern would be influenced by the position of the nitrogen and the alkyl substituent.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are favored on aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups. sinica.edu.twsemanticscholar.org
Chlorophenyl Ring: The presence of the electron-withdrawing chlorine atom and the nitrile group (which has an electron-withdrawing effect on the molecule as a whole) makes the chlorophenyl ring a potential substrate for SNAr, particularly for the displacement of the chloro substituent by a strong nucleophile. The reaction is facilitated by the stabilization of the intermediate Meisenheimer complex. sinica.edu.tw
Pyridine Ring: Pyridine and its derivatives are generally more susceptible to nucleophilic attack than benzene, especially at the positions ortho and para to the nitrogen atom.
Influence of the Nitrile Group on Electronic Distribution and Reactivity
The strong dipole of the nitrile group can participate in polar interactions and can act as a hydrogen bond acceptor. nih.gov This electronic influence extends to the aromatic rings, affecting their reactivity in substitution reactions. The electron-withdrawing nature of the nitrile group deactivates aromatic rings towards electrophilic attack and activates them towards nucleophilic attack. sinica.edu.tw
Analytical Chemistry of Chlorpheniramine Nitrile in Research and Quality Control
Chromatographic Separation Techniques for Characterization
Chromatography is the cornerstone for separating and quantifying chlorpheniramine (B86927) nitrile from the API and other related substances. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for analyzing chlorpheniramine and its impurities due to its high resolution and applicability to non-volatile compounds. ijrpr.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the determination of chlorpheniramine and its related substances. researchgate.net These methods must be stability-indicating, meaning they can resolve the API from its potential degradation products and process-related impurities, including chlorpheniramine nitrile. researchgate.net
The development of a robust HPLC method involves optimizing several parameters to achieve adequate separation. A typical method for related substances of chlorpheniramine maleate (B1232345) in multi-component formulations uses a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (containing potassium dihydrogen phosphate (B84403) and an ion-pairing agent like octane (B31449) sulfonate sodium salt) and acetonitrile. researchgate.net UV detection is commonly performed at a wavelength where both the API and its impurities exhibit significant absorbance, often around 214 nm to 225 nm. mdpi.com The retention time of chlorpheniramine in such systems is typically under 10 minutes, with impurities eluting at different times depending on their polarity. indexcopernicus.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Potassium dihydrogen phosphate and octane sulfonate sodium salt in water mixed with acetonitrile | |
| Detection | UV at 214 nm | |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Temperature | 30°C |
Gas Chromatography (GC) offers a high-resolution alternative for the analysis of volatile and thermally stable compounds. While HPLC is more common for non-volatile salts like chlorpheniramine maleate, GC can be employed for the analysis of the free base or related volatile analytes. ijpsr.com A GC method coupled with a Flame Ionization Detector (FID) or mass spectrometry (MS) can provide sensitive and specific determination. spkx.net.cn
For the analysis of chlorpheniramine and related substances, a capillary column such as a TRB-5-625 (60m × 0.25 mm i.d.) is suitable. The oven temperature is typically programmed to achieve separation, for instance, starting at 230°C and ramping up to 250°C. Nitrogen is commonly used as the carrier gas. This technique has been successfully applied to determine chlorpheniramine residues in various food matrices, demonstrating its sensitivity and suitability for trace analysis. spkx.net.cn
| Parameter | Condition | Reference |
|---|---|---|
| Column | TRB-5-625 capillary column (60m × 0.25 mm i.d., 0.25µm film) | |
| Carrier Gas | Nitrogen | |
| Detector | Flame Ionization Detector (FID) | |
| Injector/Detector Temp. | 290°C | |
| Oven Program | 230°C (1 min), ramp 20°C/min to 250°C (hold 7 min) |
Chlorpheniramine possesses a chiral center, and its antihistaminic activity resides predominantly in the S-(+)-enantiomer (dexchlorpheniramine). oup.comnih.gov Therefore, stereospecific analysis is critical. While this compound itself may or may not be synthesized in a way that creates a chiral center at the same position, the analytical methods developed for the chiral separation of chlorpheniramine are relevant for the analysis of any chiral-related compounds.
Chiral HPLC is a powerful tool for separating enantiomers. This is often achieved using chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), and cyclodextrin-based columns (e.g., CYCLOBOND I) are commonly used. nih.govdergipark.org.trresearchgate.net The mobile phase for chiral separations often consists of a non-polar solvent like n-hexane mixed with an alcohol (e.g., isopropanol) and a small amount of a basic modifier like diethylamine (B46881) (DEA) to improve peak shape. dergipark.org.tr Capillary zone electrophoresis (CZE) using cyclodextrins as chiral selectors in the buffer is another effective technique for the enantiomeric separation of chlorpheniramine. oup.comoup.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) | dergipark.org.tr |
| Mobile Phase | n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v) | dergipark.org.tr |
| Flow Rate | 1.2 mL/min | dergipark.org.tr |
| Detection | UV at 258 nm | dergipark.org.tr |
| Retention Times | S-(+)-enantiomer: 9.63 min, R-(-)-enantiomer: 11.36 min | dergipark.org.tr |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for both the quantitative analysis and structural confirmation of this compound.
UV-Visible spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of substances containing chromophores. jpsbr.org Chlorpheniramine, with its chlorophenyl and pyridine (B92270) rings, exhibits strong UV absorption. The maximum absorbance (λmax) for chlorpheniramine maleate is typically observed around 261-262 nm in acidic medium (0.1N HCl). who.intekb.eg
This technique is often used for assay determination in bulk drug and dosage forms. who.int According to Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. Linearity is typically established over a concentration range such as 20 to 60 µg/mL. who.int While UV-Vis spectroscopy is highly effective for quantifying the pure drug, its utility for impurity analysis, such as for this compound, is limited by its lack of specificity. oup.com It is most effective when coupled with a separation technique like HPLC, where a photodiode array (PDA) detector can acquire UV spectra across a range of wavelengths for eluting peaks, aiding in peak identification and purity assessment. dergipark.org.tr
Infrared (IR) spectroscopy is a definitive tool for the structural elucidation of molecules by identifying their functional groups. The IR spectrum provides a unique "fingerprint" of a molecule based on the vibrational frequencies of its bonds. nih.gov For chlorpheniramine maleate, the IR spectrum shows characteristic peaks corresponding to its functional groups. nih.govmhlw.go.jp
In the context of this compound, IR spectroscopy is particularly valuable for confirming the presence of the nitrile (C≡N) group. The C≡N stretching vibration gives rise to a sharp, medium-intensity absorption band in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹. This distinct peak allows for the unambiguous differentiation of the nitrile impurity from the parent chlorpheniramine molecule, which lacks this functional group. Attenuated Total Reflectance (ATR)-IR, a modern IR technique, can be used for non-destructive analysis of samples, further enhancing its utility in quality control. nih.govresearchgate.net
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is a powerful technique for the identification and quantification of chlorpheniramine and its related compounds, offering high sensitivity and specificity. nih.gov In liquid chromatography-mass spectrometry (LC-MS), chlorpheniramine typically forms a protonated molecular ion [M+H]⁺ in positive ion mode. nih.govresearchgate.net For instance, in a single quadrupole mass spectrometric method, chlorpheniramine maleate was successfully analyzed, demonstrating the utility of MS for plasma sample analysis. nih.gov
Electron ionization (EI) mass spectrometry of chlorpheniramine shows characteristic fragmentation patterns. The molecular ion peak is observed, and key fragments correspond to the loss of the dimethylaminoethyl group and cleavage of the bond between the phenyl and pyridyl rings. nih.govnist.gov A common fragment ion observed is at m/z 203, resulting from the cleavage of the dimethylaminopropane side chain. nih.gov Triple quadrupole mass spectrometry enhances sensitivity and is used for quantifying trace-level impurities, such as N-nitroso des-methyl chloropyramine, a related compound. sciex.com
Table 1: Key Mass Spectrometry Fragments for Chlorpheniramine
| m/z (Mass-to-Charge Ratio) | Interpretation | Source |
|---|---|---|
| 275 | [M+H]⁺ (Protonated Molecule) | nih.gov |
| 203 | [M - CH2CH2N(CH3)2]⁺ | nih.gov |
This interactive table summarizes common mass fragments observed for the chlorpheniramine molecule, which provides a basis for identifying related nitrile intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of chlorpheniramine and its precursors, including the nitrile intermediate. nih.gov ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for complete structural assignment. chemicalbook.com
In the ¹H NMR spectrum of chlorpheniramine, distinct signals corresponding to the protons on the pyridine ring, the chlorophenyl group, the aliphatic chain, and the N,N-dimethyl groups are observed. nih.govchemicalbook.com For example, the aromatic protons of the p-chlorophenyl and pyridine rings typically appear in the range of 7.0-8.5 ppm, while the methyl protons of the dimethylamino group appear as a singlet further upfield. nih.gov The chemical shifts and coupling patterns are used to confirm the connectivity of the molecule. nih.gov This technique is crucial for differentiating between isomers and identifying impurities during synthesis. nih.gov
Table 2: Representative ¹H NMR Spectral Data for Chlorpheniramine
| Proton Type | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Pyridyl-H | 8.4 - 8.6 | Doublet |
| Aromatic-H (Chlorophenyl & Pyridyl) | 7.0 - 7.6 | Multiplet |
| Methine-H (CH) | 4.1 - 4.3 | Triplet |
| Methylene-H (CH2) | 2.5 - 2.8 | Multiplet |
This interactive table presents typical proton NMR chemical shifts for the core structure of chlorpheniramine, which is essential for the structural verification of its nitrile precursor.
Method Development and Validation Parameters for Analytical Procedures
The validation of analytical methods is a mandatory requirement to ensure that they are suitable for their intended purpose, providing reliable, reproducible, and accurate data. Validation is performed according to guidelines from the International Conference on Harmonisation (ICH). ijisrt.com
Assessment of Linearity, Accuracy, and Precision
Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the analyte concentration over a specific range. For chlorpheniramine maleate, linearity has been demonstrated in various HPLC methods, with correlation coefficients (R²) consistently greater than 0.999. who.intnih.govresearchgate.net One spectrophotometric method showed good linearity from 20 to 60 µg/mL. who.int Another RP-HPLC method established linearity in the range of 10-70 μg/ml. researchgate.net
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often assessed through recovery studies by spiking a placebo matrix with a known quantity of the analyte. For chlorpheniramine, mean recovery values are typically expected to be within 98-102%. Studies have reported excellent accuracy, with percent recovery values ranging from 100.0–102.9%. nih.gov In one case, the mean percent recovery was found to be 99.61 ± 0.446. who.int
Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The acceptance criterion is typically a Relative Standard Deviation (RSD) of not more than 2%. For chlorpheniramine analysis, reported %RSD values are often less than 1%, indicating high precision. who.int
Table 3: Summary of Validation Parameters for Chlorpheniramine Analytical Methods
| Parameter | Typical Range/Value | Acceptance Criterion | Source |
|---|---|---|---|
| Linearity (R²) | > 0.999 | ≥ 0.998 | who.intnih.gov |
| Accuracy (% Recovery) | 99.6% - 102.9% | 98.0% - 102.0% | who.intnih.gov |
This interactive table summarizes key method validation results from studies on chlorpheniramine, establishing benchmarks for methods analyzing its nitrile intermediate.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. tbzmed.ac.irtbzmed.ac.ir These values are critical for the analysis of impurities and degradation products. For a UV-spectrophotometric method, the LOD and LOQ for chlorpheniramine maleate were found to be 2.2 µg/mL and 6.6 µg/mL, respectively. who.int Another highly sensitive HILIC method reported an LOD of 0.015 µg mL⁻¹ and an LOQ of 0.052 µg mL⁻¹. plantarchives.org
Specificity and Robustness Studies of Analytical Methods
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC methods, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte and by peak purity analysis. who.intnih.gov For chlorpheniramine, studies confirm no interference from placebos or common excipients. who.int
Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, parameters such as mobile phase pH (±0.2 units), organic solvent composition (±2%), and column temperature (±5°C) are varied. nih.govijcrt.org Validated methods for chlorpheniramine have shown no significant variation in results when such minor changes are introduced, demonstrating their robustness. who.intnih.gov
Sample Preparation and Derivatization for Enhanced Analytical Performance
Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with complex matrices like biological fluids or pharmaceutical formulations. ijrpr.com For chlorpheniramine, sample preparation aims to extract the analyte, remove interfering substances, and concentrate the sample.
Common techniques for extracting chlorpheniramine from biological samples include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijrpr.com Acetonitrile is frequently used for protein precipitation. ijrpr.com LLE using solvents like diethyl ether has also been proven effective for plasma samples. nih.govresearchgate.net
In pharmaceutical dosage forms, tablets are typically crushed, and the powder is dissolved in a suitable solvent, such as methanol (B129727) or a component of the mobile phase, followed by sonication and filtration to remove insoluble excipients. researchgate.netijrpr.com Given that chlorpheniramine can be unstable in the presence of light and moisture, sample preparation is often conducted using amber glassware. ijrpr.com While derivatization is not commonly required for chlorpheniramine analysis due to its inherent chromophore and ionizable nature, it can be employed in specific gas chromatography methods to improve volatility and thermal stability. studylib.net
Investigated Biological Activities and Pharmacological Insights of Chlorpheniramine Nitrile
Exploration of Reported Antimicrobial Potency
Research has indicated that chlorpheniramine (B86927) nitrile possesses antimicrobial properties. A notable study demonstrated its efficacy against a range of pathogenic microbes, suggesting that its mechanism may involve the disruption of microbial cell membranes or interference with essential metabolic pathways. The compound exhibited both antibacterial and antifungal activity.
The minimum inhibitory concentrations (MIC) from this research are detailed below:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Silva et al. (2012) |
| Escherichia coli | 64 µg/mL | Silva et al. (2012) |
Studies on Potential Anticancer Effects
Chlorpheniramine nitrile has been investigated for its potential as an anticancer agent. Preliminary studies indicate that it may inhibit the proliferation of cancer cells, though the specific mechanisms behind this activity are still under investigation. The presence of the nitrile group is thought to be a key factor in its cytotoxic potential, particularly when paired with an electron-donating group like the dimethylamino group found in its structure. This structural arrangement can create a non-uniform charge distribution, enhancing the molecule's reactivity.
While research on the nitrile derivative is ongoing, studies on the parent compound, chlorpheniramine, have shown it inhibits the proliferation of human breast cancer cell lines, including MCF-7 and MDA-MB231, as well as Ehrlich mouse carcinoma cells. nih.gov Chlorpheniramine was also found to be cytotoxic to a human colon cancer cell line at certain concentrations. nih.gov This known bioactivity of the parent compound provides a basis for the continued investigation into this compound's antiproliferative effects.
Proposed Mechanisms of Biological Interaction and Molecular Targets
The unique structural features of this compound, particularly the dimethylamino and nitrile groups, suggest several potential mechanisms for its biological activity.
Similar to its parent compound, this compound is suggested to have a potent anti-histaminic effect. biosynth.com This activity is likely due to its interaction with histamine (B1213489) H1 receptors. wikipedia.orgyoutube.com Chlorpheniramine acts as an inverse agonist at these receptors, which helps to alleviate allergic symptoms. wikipedia.org Additionally, the dimethylamino group in this compound suggests potential interactions with neurotransmitter systems. The parent compound, chlorpheniramine, is also known to act as a serotonin (B10506) reuptake inhibitor. wikipedia.org
A significant aspect of this compound's potential mechanism of action is the reactivity of its nitrile group. This functional group is known to be capable of participating in covalent binding with biological macromolecules, such as proteins. rsc.org The cyano group can act as an electrophilic "warhead," forming a covalent adduct with a target of interest. rsc.orgresearchgate.net This type of irreversible binding can offer advantages over noncovalent inhibitors, including increased potency and a longer duration of action. nih.govnih.gov The application of nitriles as covalent inhibitors is an area of growing interest in medicinal chemistry for developing targeted therapies. rsc.org
Comparative Biological Activity Analysis with Chlorpheniramine and Structurally Related Compounds
This compound is identified as a related compound and impurity in formulations of chlorpheniramine maleate (B1232345). While they share a core structure, the replacement of a hydrogen atom with a nitrile group leads to differences in their physicochemical and biological properties.
Chromatographic studies highlight a key difference in their polarity or molecular interactions, with this compound having a distinct retention time (tR = 1.19) compared to chlorpheniramine (tR = 1.0).
| Compound | Key Structural Feature | Known Biological Activities |
| This compound | Contains a nitrile (C≡N) group | Antimicrobial, potential anticancer, potent antihistaminic effect. biosynth.com |
| Chlorpheniramine | Lacks the nitrile group | Potent H1 antihistamine, weak anticholinergic, serotonin reuptake inhibitor, anticancer (inhibits ornithine decarboxylase). nih.govwikipedia.orgdrugbank.com |
| Chlorpheniramine-Related Compound B (CRCB) | A diamine analogue | Bioactivity not well characterized. |
| Chlorpheniramine-Related Compound C (CRCC) | A degradation product | Bioactivity not well characterized. |
| Nicotinonitrile derivatives | Nitrile derivatives of nicotinic acid | Exhibit diverse therapeutic applications, including antimicrobial and anticancer activities. |
The biological activity of chlorpheniramine is well-documented, primarily as a histamine H1 receptor antagonist. drugbank.com It also has demonstrated antiproliferative effects by inhibiting the synthesis of ornithine decarboxylase, an enzyme involved in cell growth. nih.gov The investigation into this compound's antimicrobial and anticancer activities suggests that the addition of the nitrile group confers distinct biological properties that warrant further exploration. The study of other nitrile-containing compounds, such as nicotinonitriles, which also show antimicrobial and anticancer potential, supports the significance of this functional group in modulating bioactivity.
Computational and Theoretical Studies on Chlorpheniramine Nitrile
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dokumen.pub While specific docking studies on chlorpheniramine (B86927) nitrile are not widely published, extensive research on its parent compound, chlorpheniramine, offers a strong basis for predicting its binding behavior, particularly with the histamine (B1213489) H1 receptor.
Chlorpheniramine acts as an inverse agonist at the histamine H1 receptor, competing with histamine for binding. wikipedia.orgwikipedia.org Docking studies of chlorpheniramine with a homology model of the human histamine H1 receptor have been performed to understand this interaction. academicjournals.org The binding site for antagonists like chlorpheniramine is located deep within a pocket formed by the transmembrane helices of the receptor. mdpi.com
Key interactions for first-generation antihistamines within the H1 receptor binding pocket include:
An ionic interaction between the protonated amine group of the ligand and a highly conserved aspartate residue (D3.32). mdpi.com
Hydrophobic interactions involving the aromatic rings of the ligand (the chlorophenyl and pyridyl rings) with hydrophobic amino acid residues in the pocket. mdpi.combiorxiv.org
A potential hydrogen bond with the nitrogen atom of the pyridine (B92270) moiety. biorxiv.org
In one molecular docking study of chlorpheniramine with the histamine H1 receptor, the receptor-drug complex yielded a significant complementarity score and atomic contact energy, indicating a stable binding interaction. academicjournals.org
| Parameter | Value | Significance |
|---|---|---|
| Complementarity Score | 4846 | Indicates good geometric shape matching between the drug and the receptor binding site. academicjournals.org |
| Atomic Contact Energy (ACE) | -139.35 | A negative value suggests favorable desolvation and electrostatic interactions upon binding. academicjournals.org |
Note: The data in the table above is for the parent compound, chlorpheniramine, and serves as a predictive basis for its nitrile analogue.
For chlorpheniramine nitrile, the core structure responsible for hydrophobic and aromatic interactions remains the same. However, the replacement of the terminal dimethylamine (B145610) group with a nitrile group fundamentally alters its ability to form the key ionic interaction with the aspartate residue, as the nitrile group is not basic and cannot be protonated. cymitquimica.com This would predictably lead to a significantly lower binding affinity for the H1 receptor compared to chlorpheniramine. The nitrile group itself might engage in other types of interactions, such as dipole-dipole or potential covalent binding, which would require specific computational modeling to elucidate.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. lgcstandards.com These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to predict the activity of new or untested compounds.
No specific QSAR models for this compound have been detailed in the literature. However, the principles of QSAR can be applied to predict how the structural differences between chlorpheniramine and this compound would affect its antihistaminic activity.
Key molecular descriptors that would be altered include:
Steric Factors: The size and shape of the terminal group influence how the molecule fits into a receptor's binding site.
A hypothetical QSAR equation for antihistaminic activity often includes terms for these properties. dokumen.pub
| Compound | Key Functional Group | Predicted Impact on Descriptors Relevant to H1 Receptor Binding |
|---|---|---|
| Chlorpheniramine | -N(CH₃)₂ (Dimethylamino) | Basic; protonated at physiological pH, allowing for a key ionic bond with the receptor. Contributes to overall polarity and hydrogen bonding capability. |
| This compound | -C≡N (Nitrile) | Neutral; cannot form the critical ionic bond. Alters electronic properties and dipole moment. May act as a hydrogen bond acceptor but is a weaker interaction. |
Based on QSAR principles, the inability of this compound to form the crucial ionic bond with the H1 receptor would predict a drastic reduction or complete loss of antihistaminic activity compared to chlorpheniramine.
Conformational Analysis and Stereochemical Influences
The structure of this compound contains a single chiral center at the carbon atom bonded to the chlorophenyl group, the pyridyl group, the cyano group (-C≡N), and the ethyl chain. ncats.io This gives rise to two enantiomers, (R)- and (S)-chlorpheniramine nitrile. The compound is typically synthesized and handled as a racemic mixture. ncats.io
The stereochemistry of the parent compound, chlorpheniramine, is known to be a significant factor in its biological activity. wikipedia.org The dextrorotatory S-(+)-enantiomer (dexchlorpheniramine) is reported to be significantly more potent as an antihistamine than the levorotatory R-(-)-enantiomer. nih.govresearchgate.net
Conformational analysis of (+)-chlorpheniramine maleate (B1232345) by X-ray crystallography has confirmed its absolute configuration as S. researchgate.net These studies show the alkylamine chain is asymmetrically positioned relative to the two aryl rings. This specific three-dimensional arrangement is crucial for optimal fitting into the chiral binding site of the H1 receptor. researchgate.net
| Compound | Chiral Center | Commercially Available Form | Active Enantiomer (of parent) |
|---|---|---|---|
| Chlorpheniramine | Yes | Racemic (Chlorpheniramine) or single enantiomer (Dexchlorpheniramine) wikipedia.org | S-(+) researchgate.net |
| This compound | Yes | Racemic ncats.io | Not applicable due to predicted low activity, but stereochemistry would still influence any potential biological interactions. |
Given the established importance of stereochemistry for the parent drug, it can be theoretically inferred that if this compound were to interact with any chiral biological target, its enantiomers would likely exhibit different binding affinities and effects. Conformational analysis would be essential to understand the preferred spatial arrangements of the functional groups and how each enantiomer might present its interaction points.
Electronic Structure and Reactivity Predictions
The reactivity of this compound can be predicted by analyzing the electronic properties of its constituent functional groups: the nitrile, the tertiary amine, the 4-chlorophenyl ring, and the 2-pyridyl ring. Computational methods like Density Functional Theory (DFT) can be used to calculate electron density maps and predict sites susceptible to nucleophilic or electrophilic attack.
Nitrile Group (-C≡N): This is a key reactive site. The nitrile group is susceptible to reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). It can also undergo hydrolysis. The nitrile's ability to act as a ligand and bind to transition metals has also been noted. acs.org
Dimethylamino Group (-N(CH₃)₂): The lone pair of electrons on the nitrogen atom makes this group basic and a nucleophile. It can be protonated under acidic conditions, which affects the molecule's solubility and reactivity. cymitquimica.com
Aromatic Rings: The chlorophenyl and pyridyl rings can undergo electrophilic substitution reactions, although the specific conditions would be influenced by the activating/deactivating nature of the substituents. The pyridine ring's nitrogen atom also provides a site for potential N-oxide formation.
| Functional Group | Predicted Chemical Reactivity | Relevant Reagents/Conditions |
|---|---|---|
| Nitrile | Reduction to primary amine | LiAlH₄, Catalytic Hydrogenation |
| Dimethylamino | Protonation (acts as a base) cymitquimica.com | Acids |
| Chlorophenyl Ring | Electrophilic Aromatic Substitution | Halogens, Nitrating agents |
| Pyridine Ring | Electrophilic Substitution, N-Oxidation | Oxidizing agents (e.g., m-CPBA) |
Computational studies such as Natural Bond Orbital (NBO) analysis could further quantify the electronic structure, detailing charge distribution and donor-acceptor interactions between orbitals, which underpin the molecule's reactivity. researchgate.net Hirshfeld surface analysis could be used to visualize and quantify intermolecular interactions in a crystalline state, providing insight into how the molecules pack and interact with each other. researchgate.net
Future Research Directions and Translational Perspectives in Chlorpheniramine Nitrile Research
Optimization of Synthetic Routes for Improved Purity and Yield
The synthesis of Chlorpheniramine (B86927) typically involves the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine (B119429), followed by alkylation with 2-dimethylaminoethylchloride in the presence of a strong base like sodium amide. wikipedia.org This process generates Chlorpheniramine Nitrile as a key precursor. Future research in this area is focused on optimizing this synthetic pathway to enhance both the yield and purity of the nitrile intermediate, which directly impacts the quality of the final Active Pharmaceutical Ingredient (API).
Key areas for optimization research include:
Alternative Catalysts and Reagents: Investigating the use of phase-transfer catalysts or alternative bases to sodium amide could lead to milder reaction conditions, fewer side reactions, and improved safety profiles.
Solvent Effects: A systematic study of different solvent systems may reveal conditions that favor the desired reaction, increasing yield and minimizing the formation of process-related impurities.
Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry offers potential for superior control over reaction parameters such as temperature and mixing, leading to higher consistency, yield, and purity.
Purification Techniques: Developing more efficient crystallization and chromatographic purification methods for this compound can significantly reduce impurity levels before its conversion to the final API.
Advanced Impurity Profiling and Control Strategies in Pharmaceutical Manufacturing
This compound is a designated impurity in Chlorpheniramine Maleate (B1232345) formulations according to pharmacopeial standards. lgcstandards.comspectrumchemical.com The control of this and other related substances is paramount to ensure the safety and efficacy of the final drug product. synthinkchemicals.com Advanced impurity profiling is essential for identifying, quantifying, and controlling all potential process-related and degradation impurities.
Known Impurities in Chlorpheniramine Synthesis: Future research must focus on a holistic Contamination Control Strategy (CCS), which involves a proactive approach to identifying and mitigating risks throughout the manufacturing process. pharmtech.com
| Impurity Name | Chemical Name | Type |
| This compound (Impurity D) | 2-(4-chlorophenyl)-4-(dimethylamino)-2-pyridin-2-ylbutanenitrile | Process-related |
| Chlorpheniramine N-oxide | (3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl)dimethylamine oxide | Degradation/Process |
| Pheniramine | N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine | Process-related |
| Related Compound A | 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine | Process-related |
| Related Compound B | (Z)-3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)prop-2-en-1-amine | Process-related |
| Related Compound C | 4-chlorobenzaldehyde | Process-related |
This table is generated based on data from available sources. spectrumchemical.commtc-usa.com
Control Strategies for Future Implementation:
Supplier Qualification: Implementing stringent controls on raw materials, particularly the starting materials like 4-chlorophenylacetonitrile, is a critical first step. zamann-pharma.com
Process Optimization: As detailed in the previous section, optimizing reaction conditions can prevent the formation of impurities. zamann-pharma.com This includes controlling temperature, pH, and reaction time.
Genotoxicity Screening: Using in-silico and in-vitro methods to screen for potential genotoxicity of all identified impurities, including the nitrile intermediate. synthinkchemicals.com
Nitrosamine (B1359907) Risk Mitigation: Given regulatory focus on nitrosamine impurities, a thorough risk assessment is needed to evaluate the potential for their formation from precursors in the Chlorpheniramine synthesis pathway. zamann-pharma.comsigmaaldrich.com This involves analyzing raw materials for nitrite (B80452) content and understanding reaction conditions that could lead to nitrosation. sigmaaldrich.com
Elucidation of Novel Biological Activities and Potential Therapeutic Applications
While this compound is primarily considered an impurity, its chemical structure warrants investigation into its own potential biological activities. The nitrile functional group is present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological effects. rcsi.com Research into the bioactivity of this compound is a nascent field with significant potential.
Future research should explore:
Antiviral Properties: The parent compound, Chlorpheniramine, has shown in-vitro antiviral activity against viruses such as SARS-CoV-2 and influenza. benthamscience.comnih.gov Studies could investigate whether the nitrile intermediate possesses similar or enhanced antiviral capabilities.
Antihistaminic and Anticholinergic Effects: Functional bioassays are needed to determine if this compound has any affinity for histamine (B1213489) H1 or muscarinic receptors, which could reveal its own potential for therapeutic effects or off-target toxicities. researchgate.net
Enzyme Inhibition: Screening this compound against a panel of relevant enzymes could uncover novel inhibitory activities that may be therapeutically relevant.
Repurposing Potential: Given the extensive safety and pharmacological data on the parent compound, its intermediates like the nitrile could be evaluated for repurposing in other indications, such as oncology or neurology, where related chemical scaffolds have shown activity. benthamscience.comdocwirenews.com
Development of High-Throughput and Eco-Friendly Analytical Methodologies
Robust analytical methods are crucial for quality control and research. High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of Chlorpheniramine and its impurities. nih.govijrpr.com However, there is a growing need for faster, more efficient, and environmentally sustainable methods.
| Analytical Technique | Principle | Application | Advantages/Disadvantages |
| RP-HPLC | Reversed-phase chromatography separates compounds based on hydrophobicity. | Quantifying Chlorpheniramine and its impurities, including the nitrile, in bulk drug and formulations. mtc-usa.comnih.gov | Adv: High resolution, specific, widely used. Disadv: Time-consuming, uses significant amounts of organic solvents. nih.gov |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Identification and structural elucidation of unknown impurities and degradation products. synthinkchemicals.comceu.es | Adv: High sensitivity and specificity, provides molecular weight information. Disadv: Higher cost and complexity. |
| ATR-IR Spectroscopy with Chemometrics | Attenuated Total Reflectance Infrared Spectroscopy measures IR absorption of a sample in contact with a crystal. Chemometrics uses statistical models to extract information. | Non-destructive analysis of tablets and granules. nih.gov | Adv: Fast, simple, no sample preparation, eco-friendly (no chemical waste). nih.govresearchgate.netDisadv: Less sensitive for very low concentration analytes. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds which are then detected by mass spectrometry. | Used to ascertain the disappearance of related compounds like maleate in degradation studies. nih.gov | Adv: Excellent for volatile compounds. Disadv: Not suitable for non-volatile or thermally labile compounds. |
This table summarizes information from multiple sources to compare analytical methodologies. mtc-usa.comnih.govnih.govceu.esresearchgate.netnih.gov
Future development should focus on:
Ultra-High-Performance Liquid Chromatography (UHPLC): Employing UHPLC can significantly reduce analysis time and solvent consumption while improving separation efficiency compared to conventional HPLC.
Chemometrics-Assisted Spectroscopy: Further development of methods like ATR-IR can provide rapid, non-destructive, and environmentally friendly alternatives for routine quality control testing, reducing the reliance on solvent-intensive chromatography. nih.govresearchgate.net
Miniaturization: Exploring microfluidic devices and capillary electrophoresis for separating Chlorpheniramine and its impurities could drastically reduce sample and reagent volumes.
Environmental Fate and Degradation Studies of Chemical Residues
The presence of pharmaceuticals and their intermediates in the environment is a growing concern. While the environmental impact of this compound has not been fully investigated, its parent compound is known to be very toxic to aquatic organisms. lgcstandards.comscbt.com This underscores the importance of studying the environmental fate and degradation of manufacturing residues.
Recent research has demonstrated the feasibility of degrading Chlorpheniramine in aqueous media using advanced oxidation processes, such as a heterogeneous photo-Fenton-like (HPFL) process with an iron-incorporated carbon xerogel catalyst and solar radiation. rsc.org This process was shown to be effective, with by-products exhibiting low toxicity. rsc.org
Future research in this domain should include:
Biodegradability Studies: Assessing the biodegradability of this compound under various environmental conditions (e.g., in soil, water, and sediment) to understand its persistence.
Photodegradation Pathways: Investigating the photodegradation of the nitrile compound under simulated solar radiation to identify its transformation products and assess their potential toxicity.
Ecotoxicity Assessment: Conducting ecotoxicity studies on aquatic organisms (e.g., algae, daphnia, fish) to determine the specific environmental risk posed by this compound residues.
Wastewater Treatment Optimization: Developing and optimizing specific wastewater treatment protocols for pharmaceutical manufacturing plants to efficiently remove Chlorpheniramine and its nitrile intermediate before discharge into the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
